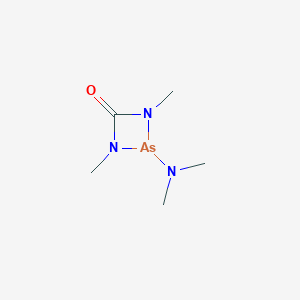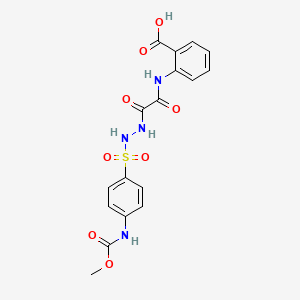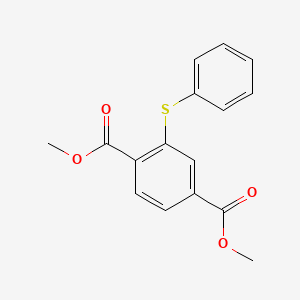
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by a benzothiazine ring system, which is a fused ring structure containing both sulfur and nitrogen atoms. The presence of the benzyl group at the 3-position and the methyl ester group at the 2-position further defines its chemical structure. Benzothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate typically involves the condensation of substituted 2-aminobenzenethiols with β-ketoesters. One common method is the one-pot synthesis, where substituted 2-aminobenzenethiols react with methyl acetoacetate in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an enaminoketone intermediate, which undergoes oxidative cyclization to form the benzothiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the choice of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound has shown promise as an antihypertensive, antidiabetic, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and interfere with cellular signaling pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes or as a modulator of ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Ethyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
- Methyl 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate
Uniqueness
Methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate is unique due to the presence of the benzyl group at the 3-position, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other benzothiazine derivatives and may contribute to its specific pharmacological properties .
Propriétés
Numéro CAS |
66155-36-0 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
methyl 3-benzyl-4H-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C17H15NO2S/c1-20-17(19)16-14(11-12-7-3-2-4-8-12)18-13-9-5-6-10-15(13)21-16/h2-10,18H,11H2,1H3 |
Clé InChI |
HVYKHRZDHOOKSP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(NC2=CC=CC=C2S1)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)
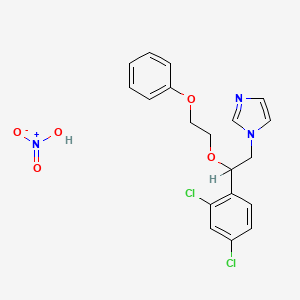
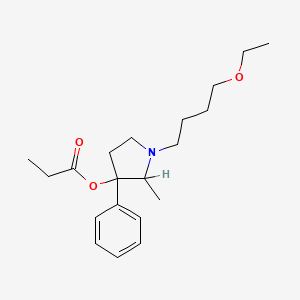
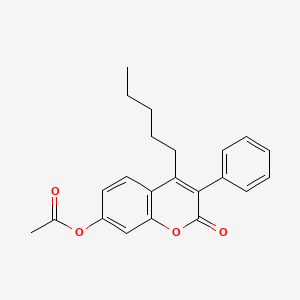

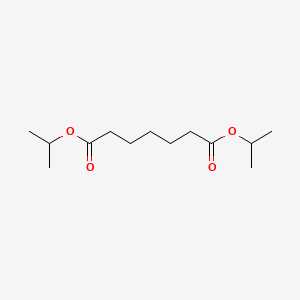
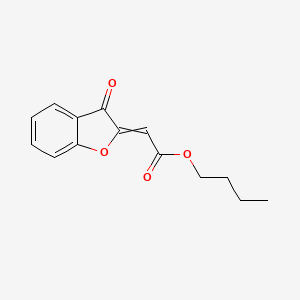
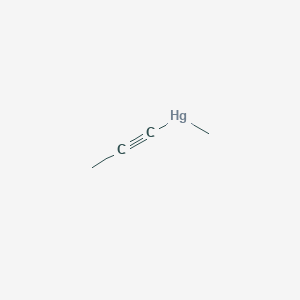
![Benzene, [(2,2-diethoxyethyl)telluro]-](/img/structure/B14469205.png)
